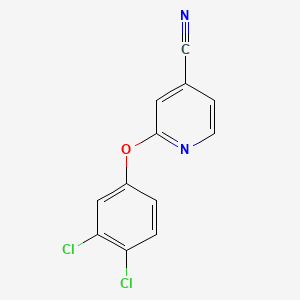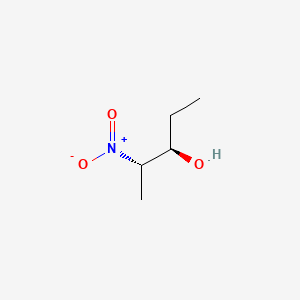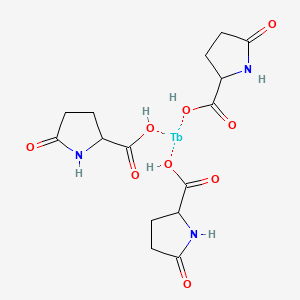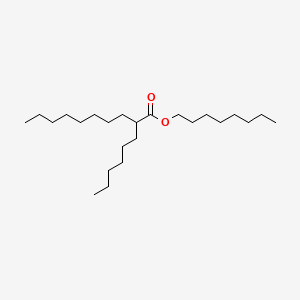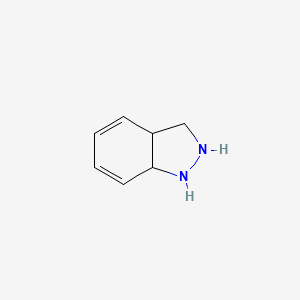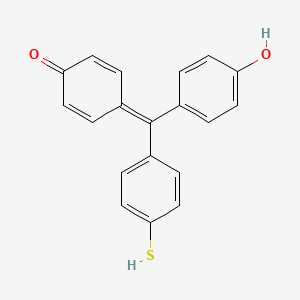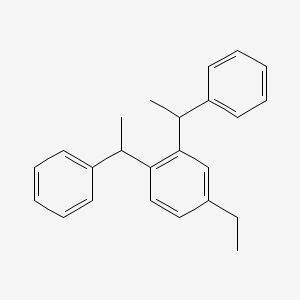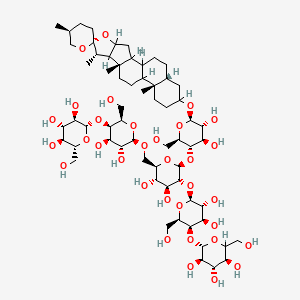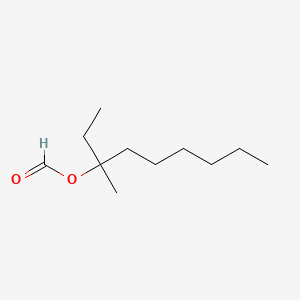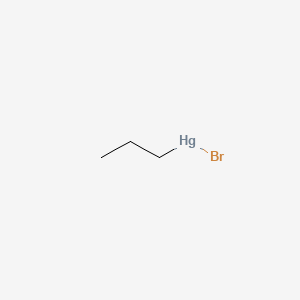
Mercury, bromopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, bromopropyl- is an organomercury compound that contains a mercury atom bonded to a bromopropyl group. Organomercury compounds are known for their significant toxicity and have been used in various applications, including as preservatives, antiseptics, and in industrial processes. The unique properties of mercury, bromopropyl- make it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bromopropyl- typically involves the reaction of mercury(II) salts with bromopropyl compounds. One common method is the reaction of mercury(II) chloride with 3-bromopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, bromopropyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The reaction conditions are optimized to maximize yield and purity while minimizing the release of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury, bromopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert mercury, bromopropyl- to elemental mercury and other reduced forms.
Substitution: The bromopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and bromopropyl derivatives.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: Various substituted organomercury compounds.
Wissenschaftliche Forschungsanwendungen
Mercury, bromopropyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications and as a model compound for studying mercury toxicity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of mercury, bromopropyl- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound binds to the thiol groups, disrupting the normal function of these proteins and leading to cellular toxicity. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Another organomercury compound known for its high toxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has similar toxicological properties.
Phenylmercury: Employed in industrial applications and as a fungicide.
Uniqueness
Mercury, bromopropyl- is unique due to its specific bromopropyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other organomercury compounds may not be effective.
Conclusion
Mercury, bromopropyl- is a versatile organomercury compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, despite its inherent toxicity. Understanding its preparation, reactions, and mechanisms of action is crucial for its safe and effective use.
Eigenschaften
CAS-Nummer |
18257-68-6 |
|---|---|
Molekularformel |
C3H7BrHg |
Molekulargewicht |
323.58 g/mol |
IUPAC-Name |
bromo(propyl)mercury |
InChI |
InChI=1S/C3H7.BrH.Hg/c1-3-2;;/h1,3H2,2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
WPQZXRFFGSOHES-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[Hg]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


